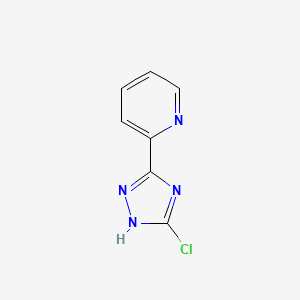
2-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine is a useful research compound. Its molecular formula is C7H5ClN4 and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a 1,2,4-triazole moiety. The presence of the chlorine atom at the 5-position of the triazole ring enhances its biological activity. Various synthetic routes have been reported for obtaining this compound, including reactions involving pyridine derivatives and triazole precursors. For instance, the synthesis often involves the reaction of 4-amino-1,2,4-triazole derivatives with appropriate aldehydes or other electrophiles to yield the desired product .
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida species. For example, a related study reported minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL against Candida tenuis and 3.9 µg/mL against Mycobacterium luteum .
Antitumor Activity
The compound has also been investigated for its antitumor effects. In vitro studies using triple-negative breast cancer cell lines (MDA-MB-231) demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values around 39.2 µM. These findings suggest that the triazole-pyridine scaffold may interfere with critical cellular pathways involved in tumor growth and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Studies have shown that substituents on the pyridine and triazole rings significantly influence their pharmacological profiles. Electron-withdrawing groups like chlorine enhance the lipophilicity and biological interaction potential of these compounds .
| Compound | Structure | MIC (µg/mL) | IC50 (µM) | Activity |
|---|---|---|---|---|
| This compound | Structure | 0.9 (C. tenuis) | 39.2 (MDA-MB-231) | Antimicrobial & Antitumor |
| Similar Derivative A | Structure | 3.9 (M. luteum) | N/A | Antimicrobial |
| Similar Derivative B | Structure | N/A | 25.0 (U-87) | Antitumor |
The biological mechanisms underlying the activities of this compound are believed to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. Molecular modeling studies suggest that these compounds may interact with protein kinases such as BRAF and MEK, which are crucial in signaling pathways related to cell division and survival .
属性
IUPAC Name |
2-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJKCWDRRSUZMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














